Mangafodipir (trisodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

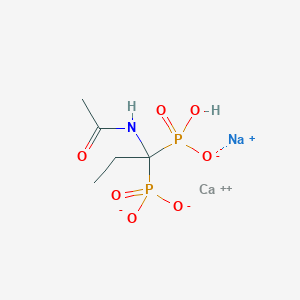

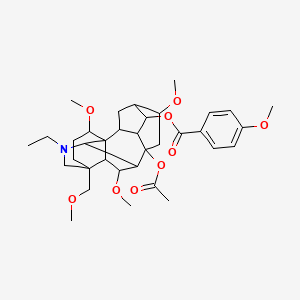

Mangafodipir (trisodium), sold under the brand name Teslascan, is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast of images, particularly of the liver and pancreas . It consists of a paramagnetic manganese (II) ion and the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . This compound has also shown potential as an adjunct in chemotherapy and coronary interventions .

Méthodes De Préparation

Mangafodipir (trisodium) is synthesized by combining manganese (II) ions with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) . The preparation involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then sterilized and packaged for intravenous administration . Industrial production methods involve stringent quality control measures to ensure the purity and stability of the compound .

Analyse Des Réactions Chimiques

Mangafodipir (trisodium) undergoes several types of chemical reactions:

Oxidation and Reduction: The manganese (II) ion can participate in redox reactions, altering its oxidation state.

Substitution: The chelating agent DPDP can undergo substitution reactions, where ligands are replaced by other molecules.

Hydrolysis: The compound can hydrolyze under certain conditions, leading to the release of manganese ions.

Common reagents used in these reactions include acids, bases, and other chelating agents . The major products formed depend on the specific reaction conditions but often involve the release or transformation of manganese ions .

Applications De Recherche Scientifique

Mangafodipir (trisodium) has a wide range of scientific research applications:

Chemistry: Used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.

Biology: Helps in visualizing biological processes and detecting abnormalities in tissues.

Medicine: Enhances the contrast of MRI images, aiding in the diagnosis of liver and pancreatic lesions.

Industry: Utilized in the development of new imaging techniques and contrast agents.

Mécanisme D'action

After intravenous administration, mangafodipir (trisodium) dissociates slowly, releasing manganese ions and the chelating agent DPDP . The manganese ions are taken up by hepatocytes with high affinity and selectivity, enhancing the contrast in MRI images . The chelating agent is distributed to the extracellular fluid and later eliminated via urine . The compound also exhibits manganese superoxide dismutase (MnSOD) mimetic activity, which helps in reducing oxidative stress .

Comparaison Avec Des Composés Similaires

Mangafodipir (trisodium) is unique due to its dual function as an MRI contrast agent and a MnSOD mimetic . Similar compounds include:

Gadopentetate dimeglumine: Another MRI contrast agent but does not have MnSOD mimetic activity.

Gadoteridol: Used in MRI but lacks the dual functionality of mangafodipir (trisodium).

Calmangafodipir: A stabilized form of mangafodipir with improved therapeutic activity.

Mangafodipir (trisodium) stands out due to its ability to enhance MRI contrast and provide therapeutic benefits through its MnSOD mimetic activity .

Propriétés

Formule moléculaire |

C22H27MnN4Na3O14P2 |

|---|---|

Poids moléculaire |

757.3 g/mol |

Nom IUPAC |

trisodium;2-[2-[carboxylatomethyl-[[5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl-3-oxidopyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetate;manganese(2+) |

InChI |

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5 |

Clé InChI |

BENFPBJLMUIGGD-UHFFFAOYSA-I |

SMILES canonique |

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)(O)O.[Na+].[Na+].[Na+].[Mn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B10752196.png)

![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)

![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)

![18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)

![2,4-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide](/img/structure/B10752270.png)

![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)